N'-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Description
N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that consists of an ethylphenoxy group, ethoxy groups, and an ethane-1,2-diamine moiety, combined with oxalic acid
Properties
IUPAC Name |
N'-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.C2H2O4/c1-2-13-5-3-4-6-14(13)18-12-11-17-10-9-16-8-7-15;3-1(4)2(5)6/h3-6,16H,2,7-12,15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZRHNJSOUYMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the following steps:
Preparation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-(2-ethylphenoxy)ethanol: This involves the reaction of 2-ethylphenol with ethylene oxide under basic conditions.
Synthesis of 2-[2-(2-ethylphenoxy)ethoxy]ethanol: This step requires the reaction of 2-(2-ethylphenoxy)ethanol with ethylene oxide again.
Formation of N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine: This involves the reaction of 2-[2-(2-ethylphenoxy)ethoxy]ethanol with ethane-1,2-diamine under controlled conditions.
Combination with oxalic acid: The final step involves the reaction of N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The ethylphenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylphenoxy and ethoxy groups may facilitate binding to hydrophobic pockets, while the ethane-1,2-diamine moiety can form hydrogen bonds with active sites. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-[2-(2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
- N’-[2-[2-(2-propylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
- N’-[2-[2-(2-butylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Uniqueness
N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is unique due to the presence of the ethylphenoxy group, which can influence its binding affinity and specificity for certain molecular targets. This can result in distinct biological activities and potential therapeutic applications compared to similar compounds with different alkyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
